N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide

Catalog No.
S3179677
CAS No.
1105205-26-2
M.F
C13H10N2O4
M. Wt
258.233
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-car...

CAS Number

1105205-26-2

Product Name

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide

Molecular Formula

C13H10N2O4

Molecular Weight

258.233

InChI

InChI=1S/C13H10N2O4/c16-13(11-4-2-6-18-11)14-8-9-7-12(19-15-9)10-3-1-5-17-10/h1-7H,8H2,(H,14,16)

InChI Key

WRBCOEIIKZQZEZ-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CO3

Solubility

not available

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound characterized by its unique structural features, which include a furan ring, an isoxazole moiety, and a carboxamide functional group. The chemical formula for this compound is C12H10N2O3C_{12}H_{10}N_2O_3, and it has a molecular weight of approximately 230.22 g/mol. The presence of both furan and isoxazole rings contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

Typical of its functional groups. For instance:

  • Amide Formation: The carboxylic acid group can react with amines to form amides.
  • Electrophilic Substitution: The furan ring can undergo electrophilic substitution reactions due to its aromatic nature.
  • Nucleophilic Addition: The isoxazole ring can participate in nucleophilic addition reactions, particularly at the nitrogen atom.

These reactions are essential for modifying the compound to enhance its biological activity or for synthesizing derivatives.

Research indicates that compounds containing isoxazole and furan moieties exhibit significant biological activities, including:

  • Antitumor Activity: Some derivatives have shown efficacy against various cancer cell lines, such as HepG2 and MCF-7, by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties: Isoxazole derivatives often display antimicrobial activity, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects: Certain compounds in this class may also possess anti-inflammatory properties, targeting pathways involved in inflammatory responses.

Several synthetic routes have been developed for creating N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide. Common methods include:

  • Condensation Reactions: The synthesis often involves the condensation of furan derivatives with isoxazole precursors under acidic or basic conditions.
  • Cycloaddition Reactions: Utilizing nitrile oxides or other reactive intermediates to form the isoxazole ring through cycloaddition processes.
  • Multi-step Synthesis: This may include forming the furan and isoxazole rings separately before coupling them via amide bond formation.

These methods allow for the efficient production of the compound while enabling variations to tailor biological activity.

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide has potential applications in several fields:

  • Pharmaceutical Development: Due to its promising biological activities, it could be developed into therapeutic agents for cancer treatment or as antimicrobial agents.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis and medicinal chemistry research.
  • Agricultural Chemicals: Its antimicrobial properties might be explored for use in agricultural formulations.

Studies on the interactions of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide with biological targets are crucial for understanding its mechanism of action. Potential interaction studies may include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific proteins or enzymes associated with disease pathways.
  • Cell Line Studies: Investigating its effects on cell viability and apoptosis in various cancer cell lines.
  • Molecular Docking Simulations: Computational studies to predict how this compound interacts at the molecular level with target receptors or enzymes.

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities. Here are some similar compounds:

Compound NameCAS NumberKey Features
5-(Furan-2-yl)isoxazole-3-carboxylic acid98434-06-1Contains furan and isoxazole; potential antitumor
Methyl 5-(furan-2-yl)isoxazole-3-carboxylate33545-41-4Ester derivative; similar biological activity
5-Methylisoxazole-3-carboxylic acid3405-77-4Methyl substitution; varied pharmacological effects
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid33282-16-5Methoxy substitution; enhanced solubility
Benzo[d]isoxazole-3-carboxylic acid28691-47-6Benzene ring addition; distinct pharmacodynamics

Uniqueness

The uniqueness of N-((5-(furan-2-y)isoxazol -3-y)methyl)furan -2-carboxamide lies in its specific combination of functional groups that provide diverse reactivity and biological potential not fully represented by other similar compounds. Its dual furan-isoxazole structure allows for unique interactions within biological systems, potentially leading to novel therapeutic applications.

XLogP3

1.3

Dates

Modify: 2023-08-18

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